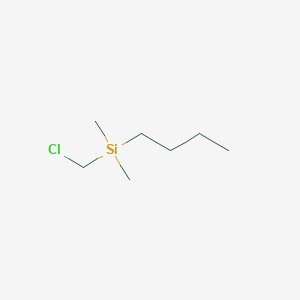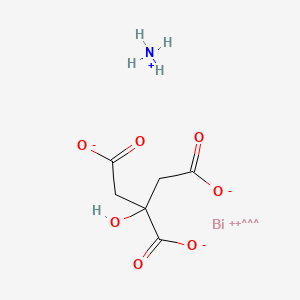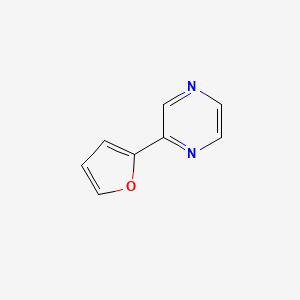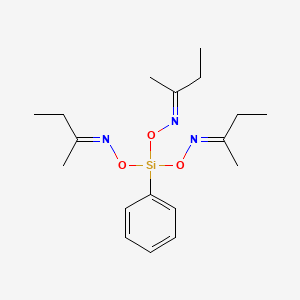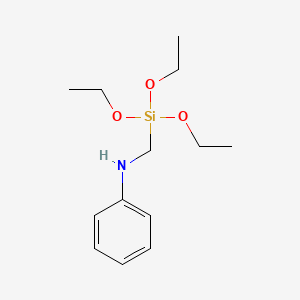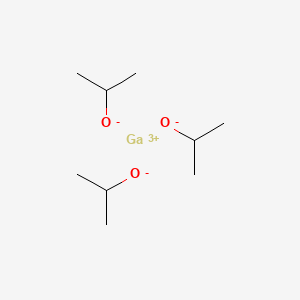
2-Iodothiophenol
Übersicht
Beschreibung
2-Iodothiophenol is a compound with the molecular formula C6H5IS . It is also known by other names such as 2-iodobenzenethiol and 2-iodobenzene-1-thiol . The molecular weight of this compound is approximately 236.08 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI stringInChI=1S/C6H5IS/c7-5-3-1-2-4-6(5)8/h1-4,8H . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass of the compound are both 235.91567 g/mol . Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The topological polar surface area of the compound is 1 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Substituted Benzo[b]thiophenes
2-Iodothiophenol serves as a valuable precursor for synthesizing 2-substituted benzo[b]thiophenes. Researchers have developed a Pd(II)-catalyzed Sonogashira-type cross-coupling reaction between this compound and phenylacetylene . This method allows the construction of diverse 2-substituted benzo[b]thiophenes in moderate to good yields (up to 87%). The reaction proceeds through two steps: (1) Sonogashira coupling of this compound with phenylacetylene and (2) subsequent cyclization of the resulting 2-alkynylthiophenol. Notably, this synthetic approach has been successfully applied to the preparation of specific derivatives, such as 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone. These compounds exhibit fluorescence properties and can serve as cannabinoid receptor ligands .
Photophysical Properties
The fluorescence quantum yield of specific 2-substituted benzo[b]thiophenes, including those derived from this compound, can be significant (up to 1). Researchers investigate their photophysical behavior for applications in sensors, imaging, and optoelectronics.
Safety and Hazards
Wirkmechanismus
Target of Action
2-Iodothiophenol (2-IT) is an organic compound that acts as an activator . It is commonly used in organic synthesis reactions such as halogenation reactions and Suzuki coupling reactions . The primary targets of 2-IT are the reactants in these reactions, where it acts to accelerate the reaction rate or induce a specific reaction .
Mode of Action
The mode of action of 2-IT is primarily related to its structure and properties . The molecule contains three important components: a thiophene ring, an iodine atom, and a thiol group .
- The thiophene ring in 2-IT has electrophilic properties. It contains five π electrons, which can provide additional electron donors, facilitating reactions with other electrophilic reagents .
- The iodine atom in 2-IT has good leaving group properties. Its electronegativity is relatively low, and when the iodine ion leaves, it can form a relatively stable anion, thereby accelerating the reaction .
- The thiol group in 2-IT is a strong reducing agent. The sulfur atom in the thiol group has a lower electronegativity and can participate in some reduction reactions by providing electrons or negative charges .
Biochemical Pathways
2-IT is involved in various organic reactions due to its electrophilic nature, leaving group properties, and reducing properties . It is commonly used as a catalyst in halogenation reactions, such as the bromination and iodination of hydrocarbons . 2-IT can react with electrophilic reagents to form intermediates with good electrophilic properties, thereby accelerating halogenation reactions . In addition, 2-IT can also be used as a ligand in Suzuki coupling reactions, promoting the progress of coupling reactions .
Result of Action
The result of 2-IT’s action is the acceleration of the reaction rate and the induction of specific reactions . Through its application in organic synthesis, a series of important organic compounds can be synthesized and transformed .
Eigenschaften
IUPAC Name |
2-iodobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOCQWGVJOPBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic applications of 2-Iodothiophenol in organic chemistry?
A1: this compound serves as a versatile building block for constructing various heterocyclic compounds. One significant application involves its palladium-catalyzed cross-coupling reactions. For instance, reacting this compound with furfural tosylhydrazones under palladium catalysis yields polysubstituted benzothiophenes []. This reaction proceeds through a 2-furylmethylene palladium iodide intermediate, followed by furan ring opening and subsequent ring closure to form the benzothiophene structure. Additionally, this compound reacts with phenylacetylene in a palladium-catalyzed Sonogashira type cross-coupling to yield 2-substituted benzo[b]thiophenes []. These reactions highlight the utility of this compound in synthesizing valuable benzothiophene derivatives, which hold potential applications in materials science and medicinal chemistry.
Q2: Can you elaborate on the mechanism of this compound's involvement in the synthesis of 1,4-benzothiazepin-5-ones?
A2: this compound plays a crucial role in synthesizing 1,4-benzothiazepin-5-ones through a domino ring-opening/carboxamidation reaction with N-tosyl aziridines [, ]. The reaction commences with the nucleophilic attack of the thiol group of this compound onto the aziridine ring, leading to ring opening. Subsequently, a palladium catalyst mediates the coupling between the aryl iodide moiety of this compound and the nitrogen atom, forming a new carbon-nitrogen bond. This intramolecular carboxamidation step ultimately generates the seven-membered 1,4-benzothiazepin-5-one ring system.
Q3: How does this compound contribute to the synthesis of thiochroman-4-one derivatives?
A3: this compound participates in a palladium-catalyzed carbonylative heteroannulation reaction with allenes and carbon monoxide to produce thiochroman-4-ones []. The reaction initiates with the regioselective addition of the sulfur atom of this compound to the more electrophilic carbon of the allene. This is followed by oxidative addition of palladium to the carbon-iodine bond, generating an arylpalladium species. Carbon monoxide insertion then occurs, and subsequent intramolecular cyclization forms the six-membered thiochroman-4-one ring. The regioselectivity of the initial allene addition is primarily governed by electronic factors, favoring the formation of a specific thiochroman-4-one isomer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine](/img/structure/B3069255.png)

